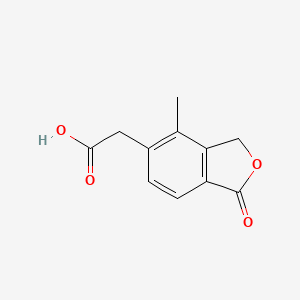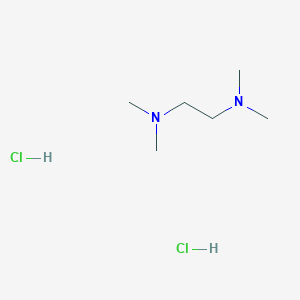
N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride: is an organic compound derived from ethylenediamine. It is characterized by the replacement of all four hydrogen atoms on the nitrogen atoms with methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine oxide.
Reduction: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to stabilize metal complexes.
Polymerization: Acts as a catalyst in the polymerization of acrylamide and other monomers.
Biology:
Protein Separation: Utilized in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential use in drug formulations due to its ability to form stable complexes with metal ions.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride primarily acts by forming stable complexes with metal ions. This complexation can alter the reactivity of the metal ions, making them more suitable for catalysis or other chemical reactions . The compound’s ability to donate electron pairs makes it an effective ligand in various coordination chemistry applications .
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-tetramethylethylenediamine: Similar structure but without the dihydrochloride form.
N,N-dimethylethylenediamine: Contains only two methyl groups on the nitrogen atoms.
Ethylenediamine: The parent compound with no methyl substitutions.
Uniqueness: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride is unique due to its high degree of methyl substitution, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and polymerization reactions .
Eigenschaften
Molekularformel |
C6H18Cl2N2 |
|---|---|
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
N,N,N',N'-tetramethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-7(2)5-6-8(3)4;;/h5-6H2,1-4H3;2*1H |
InChI-Schlüssel |
LZILUQBEPQWWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




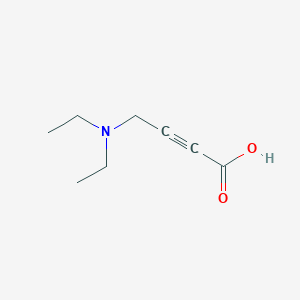



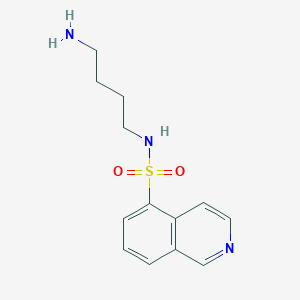
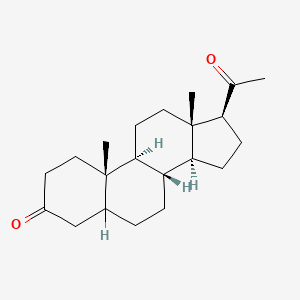
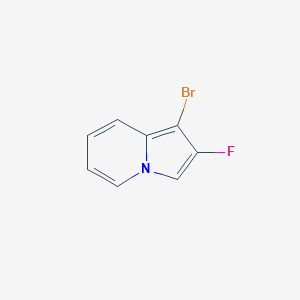
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid](/img/structure/B8747779.png)
